Benzyl 2-(3-oxocyclobutyl)acetate
Overview
Description
Benzyl 2-(3-oxocyclobutyl)acetate is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol It is characterized by the presence of a cyclobutyl ring with a ketone group and an acetate ester linked to a benzyl group
Preparation Methods
The synthesis of Benzyl 2-(3-oxocyclobutyl)acetate typically involves the reaction of cyclobutanone with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Benzyl 2-(3-oxocyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction. Major products formed from these reactions include alcohols, carboxylic acids, and substituted esters.
Scientific Research Applications
Benzyl 2-(3-oxocyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-oxocyclobutyl)acetate is not fully understood, but it is believed to interact with various molecular targets and pathways. The ketone group in the cyclobutyl ring can undergo nucleophilic addition reactions, while the benzyl group can participate in aromatic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar compounds to Benzyl 2-(3-oxocyclobutyl)acetate include:
Benzyl acetate: A simpler ester with a benzyl group and an acetate ester, used primarily as a flavoring agent and fragrance.
Cyclobutanone derivatives:
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a topical treatment for scabies and lice.
Properties
IUPAC Name |
benzyl 2-(3-oxocyclobutyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12-6-11(7-12)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQBTZJNUJTCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743309 | |
Record name | Benzyl (3-oxocyclobutyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862307-21-9 | |
Record name | Benzyl (3-oxocyclobutyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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